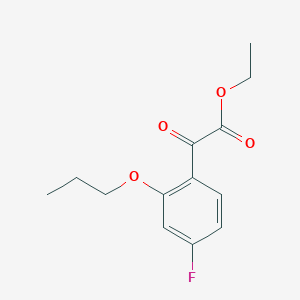

Ethyl 4-fluoro-2-n-propoxybenzoylformate

Description

Ethyl 4-fluoro-2-n-propoxybenzoylformate is a synthetic ester derivative characterized by a benzoylformate backbone substituted with a fluorine atom at the 4-position and an n-propoxy group at the 2-position of the aromatic ring. Its structural features, including the electron-withdrawing fluorine and the alkoxy side chain, may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

ethyl 2-(4-fluoro-2-propoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO4/c1-3-7-18-11-8-9(14)5-6-10(11)12(15)13(16)17-4-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJURQMMECEJHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)F)C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-2-n-propoxybenzoylformate typically involves the esterification of 4-fluoro-2-n-propoxybenzoic acid with ethyl formate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-n-propoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluoro-2-n-propoxybenzoic acid.

Reduction: Formation of 4-fluoro-2-n-propoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-fluoro-2-n-propoxybenzoylformate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-2-n-propoxybenzoylformate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to target molecules. The propoxy group influences the compound’s solubility and bioavailability. These structural features contribute to the compound’s overall biological activity and effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on bioactive compounds extracted from spices (e.g., clove, ginger, turmeric) and plants using ethyl acetate as a solvent.

Table 1: Key Structural and Functional Comparisons

Key Observations :

Functional Group Influence: The fluorine atom in this compound likely enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs like ethyl palmitate . This is consistent with fluorine’s role in improving drug-like properties. The n-propoxy group may confer steric and electronic effects distinct from shorter alkoxy chains (e.g., methoxy or ethoxy groups) observed in clove-derived eugenol derivatives .

Bioactivity: Ethyl acetate extracts from spices (Tables 20, 23, 26) exhibit antifungal properties linked to phenolic and terpenoid constituents . In contrast, this compound’s bioactivity remains speculative but could involve enzyme inhibition or receptor modulation due to its ester and aromatic fluorination.

Synthetic vs. Natural Origin :

- Unlike naturally occurring ethyl acetate-extracted compounds (e.g., gingerols in ginger ), this compound is synthetically tailored, allowing precise control over substituent placement for targeted applications.

Biological Activity

Ethyl 4-fluoro-2-n-propoxybenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

This compound has a unique chemical structure that contributes to its biological properties. The presence of the fluorine atom and the propoxy group are critical in enhancing its lipophilicity and modulating its interaction with biological targets.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that derivatives of benzoylformate compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against gram-positive bacteria.

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is essential in preventing oxidative stress-related damage in cells. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Modulation of Signaling Pathways : this compound appears to influence signaling pathways related to inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects.

Case Studies

- In Vitro Studies : In a series of laboratory tests, this compound was evaluated for its cytotoxicity against various cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

- Animal Models : In vivo studies using murine models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. This suggests a promising avenue for further development in cancer therapeutics.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.